2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride can be achieved through selective transformations of functional groups. One common method involves the Diels-Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective transformations of the resulting enone cycloadduct .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
1-Amino-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with different positioning of functional groups.
2-Amino-1-hydroxycyclohexane-1-carboxylic acid: Another isomer with different functional group arrangement.
Uniqueness: 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6948-26-1 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h4-6,9H,1-3,8H2,(H,10,11);1H |
InChI Key |
OPLQKQHOPZKQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1O)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.